3-(4-Methylphenyl)propyl piperidin-1-ylacetate
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Overview
Description
3-(4-Methylphenyl)propyl piperidin-1-ylacetate is an organic compound that features a piperidine ring, a phenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)propyl piperidin-1-ylacetate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the phenyl group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the piperidine derivative with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)propyl piperidin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(4-Methylphenyl)propyl piperidin-1-ylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propyl piperidin-1-ylacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-3-carboxylate and piperidine-4-carboxylate.
Phenylpropyl derivatives: Compounds like 3-phenylpropylamine and 3-phenylpropyl acetate.
Uniqueness
3-(4-Methylphenyl)propyl piperidin-1-ylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)propyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C17H25NO2/c1-15-7-9-16(10-8-15)6-5-13-20-17(19)14-18-11-3-2-4-12-18/h7-10H,2-6,11-14H2,1H3 |
InChI Key |
FXKVMTGIDSOWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCOC(=O)CN2CCCCC2 |
solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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